molecular formula C10H9BrO3 B7901665 7-Bromochromane-3-carboxylic acid

7-Bromochromane-3-carboxylic acid

Cat. No.: B7901665
M. Wt: 257.08 g/mol
InChI Key: JDKRRUKFDOLGBK-UHFFFAOYSA-N
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Description

7-Bromochromane-3-carboxylic acid is an organic compound with the molecular formula C10H9BrO3 and a molecular weight of 257.08 g/mol It is a derivative of chroman, featuring a bromine atom at the 7th position and a carboxylic acid group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Bromochromane-3-carboxylic acid can be synthesized through several methods. One common approach involves the bromination of chroman-3-carboxylic acid. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 7th position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 7-Bromochromane-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Bromochromane-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Bromochromane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its reactivity and biological activity. The compound may act as a Michael acceptor, participating in conjugate addition reactions with nucleophiles. Additionally, it can undergo decarboxylation and cyclization reactions, leading to the formation of bioactive heterocycles .

Comparison with Similar Compounds

Uniqueness: 7-Bromochromane-3-carboxylic acid is unique due to the presence of the bromine atom, which enhances its reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a promising candidate for the development of new pharmaceuticals and materials .

Properties

IUPAC Name

7-bromo-3,4-dihydro-2H-chromene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO3/c11-8-2-1-6-3-7(10(12)13)5-14-9(6)4-8/h1-2,4,7H,3,5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDKRRUKFDOLGBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=C1C=CC(=C2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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